molecular formula C19H16N2O4 B11343837 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11343837
M. Wt: 336.3 g/mol
InChI Key: GFBBVDPHMKEIAJ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxin ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled using reagents such as palladium catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazole ring using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

    Pathways Involved: It can affect signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 2,3-dihydro-1,4-benzodioxin-6-yl(3-methylphenyl)methanamine
  • 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid

Uniqueness

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combined benzodioxin and oxazole structures, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16N2O4/c1-12-3-2-4-14(9-12)20-19(22)15-11-17(25-21-15)13-5-6-16-18(10-13)24-8-7-23-16/h2-6,9-11H,7-8H2,1H3,(H,20,22)

InChI Key

GFBBVDPHMKEIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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